molecular formula C47H62N6O13S B13709074 Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

Cat. No.: B13709074
M. Wt: 951.1 g/mol
InChI Key: JIYMLIPJZIKWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Active-Mono-Sulfone-PEG8-amido-Methyltetrazine: is a small molecule composed of several functional groups, including a sulfone group, a polyethylene glycol (PEG) linker, and a methyltetrazine moiety . This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: : Industrial production of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include bioconjugates, labeled biomolecules, and other functionalized compounds used in various scientific applications .

Mechanism of Action

The mechanism of action of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine involves its ability to form stable covalent bonds with other molecules through click chemistry reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts. This reactivity is harnessed for targeted labeling and conjugation of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is unique due to its optimal PEG linker length, which provides a balance between solubility, stability, and reactivity. This makes it highly suitable for a wide range of bioconjugation and click chemistry applications .

Biological Activity

Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is a compound that plays a significant role in bioconjugation and drug development, particularly in the context of targeted therapies such as PROTAC (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis, applications, and relevant research findings.

This compound functions primarily through bioorthogonal reactions, particularly the inverse-electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO). This reaction is noted for its rapid kinetics and exceptional selectivity, making it suitable for various biological applications, including drug delivery and protein labeling .

Applications in Drug Development

  • PROTACs : The compound serves as a linker in PROTACs, which are designed to target specific proteins for degradation. By recruiting E3 ligases to the target protein, these compounds facilitate polyubiquitination and subsequent degradation via the proteasome .
  • Antibody-Drug Conjugates (ADCs) : this compound can be utilized in the development of ADCs, enhancing the specificity and efficacy of cancer therapies by delivering cytotoxic agents directly to tumor cells .
  • Cellular Imaging : Its bioorthogonal properties allow for the labeling of biomolecules within live cells, enabling real-time imaging of cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyltetrazine-based compounds:

  • Study on Click Chemistry : Research highlighted the efficiency of methyltetrazine in click chemistry applications. The compound demonstrated high reactivity with TCO, facilitating rapid conjugation reactions that are crucial for therapeutic applications .
  • Targeted Protein Degradation : A study examining PROTACs incorporating methyltetrazine linkers showed significant improvements in target engagement and degradation efficiency compared to traditional small molecules. The incorporation of PEG linkers enhanced solubility and pharmacokinetics without compromising biological activity .

Comparative Data

The following table summarizes key properties and biological activities of this compound compared to other similar compounds:

CompoundReaction TypeKineticsApplicationsSelectivity
This compoundiEDDAFastPROTACs, ADCs, ImagingHigh
Methyltetrazine-PEG7-AzideCuAACModeratePROTACsModerate
DBCO (Dibenzocyclooctyne)SPAACSlowGeneral Bioorthogonal CouplingModerate

Properties

Molecular Formula

C47H62N6O13S

Molecular Weight

951.1 g/mol

IUPAC Name

4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C47H62N6O13S/c1-36-4-14-43(15-5-36)67(57,58)35-37(2)45(55)40-10-12-42(13-11-40)47(56)48-17-19-60-21-23-62-25-27-64-29-31-66-33-32-65-30-28-63-26-24-61-22-20-59-18-16-44(54)49-34-39-6-8-41(9-7-39)46-52-50-38(3)51-53-46/h4-15H,2,16-35H2,1,3H3,(H,48,56)(H,49,54)

InChI Key

JIYMLIPJZIKWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.